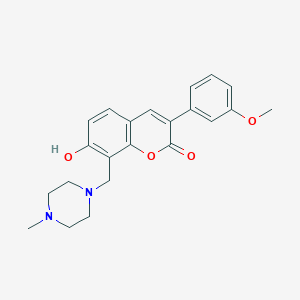

7-hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

7-Hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a coumarin derivative with a 2H-chromen-2-one core substituted at positions 3, 7, and 8. Key features include:

- Position 7: Hydroxyl group, enhancing polarity and hydrogen-bonding capacity.

- Position 8: 4-Methylpiperazinylmethyl group, contributing to solubility and possible receptor-binding interactions.

This compound has been studied for its optimized geometry using density functional theory (DFT) at the B3LYP/6-311G(d,p) level, revealing bond lengths and angles consistent with coumarin derivatives . Its crystal structure (space group P21/c) confirms planarity of the coumarin core and the orientation of the 4-methylpiperazine moiety .

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-19-20(25)7-6-16-13-18(22(26)28-21(16)19)15-4-3-5-17(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLLPKUHFSDRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, also known as a chromenone derivative, exhibits a complex structure that combines various functional groups. This compound belongs to the flavonoid class, which is renowned for its diverse biological activities. The unique arrangement of hydroxyl, methoxy, and piperazine moieties contributes to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A chromenone backbone

- A hydroxyl group at the 7-position

- A methoxy group at the 3-position

- A piperazine moiety at the 8-position

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. Research indicates that compounds similar to this compound exhibit significant radical scavenging activities. Studies have shown that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress. The antioxidant activity can be quantified using assays such as DPPH and ABTS, with IC50 values indicating the concentration required to inhibit 50% of the free radicals.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of chromenones exhibit notable antibacterial activity against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. For instance, similar compounds showed high efficacy with minimum inhibitory concentrations (MIC) in the range of micromolar values, suggesting potential therapeutic applications in treating bacterial infections .

Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase increases acetylcholine levels in synaptic clefts, enhancing neurotransmission. Preliminary studies have indicated that structurally related compounds possess significant inhibitory activity with IC50 values comparable to established inhibitors .

Study 1: Antioxidant Activity Evaluation

A study conducted on flavonoid derivatives demonstrated that this compound exhibited a strong antioxidant profile. Using DPPH and ABTS assays, it was found that the compound had an IC50 value of approximately 30 µM, indicating its potential utility in preventing oxidative damage in biological systems.

Study 2: Antimicrobial Efficacy

In a comparative study involving several chromenone derivatives, this compound showed superior antibacterial activity against Staphylococcus aureus, with an MIC of 10 µg/mL. This suggests that modifications in the piperazine ring enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Study 3: Neuroprotective Effects

Research focused on neuroprotective effects revealed that this compound could significantly inhibit acetylcholinesterase activity in vitro. The study reported an IC50 value of 20 µM, demonstrating its potential as a candidate for further development in treating cognitive disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Rohitukine | Similar chromenone structure | Known for cyclin-dependent kinase inhibition |

| 7-Hydroxyflavone | Lacks piperazine moiety | Exhibits neuroprotective effects |

| 6-Hydroxyflavone | Different substitution pattern | Strong anti-inflammatory activity |

This table illustrates how structural variations influence biological activities across similar compounds. The unique combination of substituents in this compound may confer distinct properties not observed in other derivatives.

Comparison with Similar Compounds

Substituent Variations at Position 3

Key Insights :

Substituent Variations at Position 8

Key Insights :

- Piperazine Modifications : Ethyl or hydroxyethyl groups (e.g., ) increase solubility but may reduce blood-brain barrier penetration compared to the methyl group in the target compound.

- Trifluoromethyl Additions : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing effects of fluorine.

Additional Substituents and Their Impacts

- Trifluoromethyl at Position 2: Found in 7-hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one (C23H23F3N2O4), this group increases lipophilicity (logP ~2.8) and resistance to oxidative metabolism .

- Methyl at Position 4 : In 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one , a methyl or phenyl group at position 4 alters the electron density of the coumarin ring, affecting UV absorption and fluorescence properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Mannich reaction, as demonstrated in structurally similar coumarin derivatives . Key steps include:

Substrate Preparation : Start with a pre-functionalized chromen-2-one core (e.g., 7-hydroxycoumarin).

Mannich Reaction : React with formaldehyde and 4-methylpiperazine under reflux in ethanol to introduce the aminomethyl group at the 8-position .

Coupling with 3-Methoxyphenyl : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-methoxyphenyl group at the 3-position.

- Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄ for coupling) to improve yield. Monitor reactions via TLC or HPLC .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. For example:

- The 7-hydroxy proton appears as a singlet (~δ 10.5 ppm) .

- The 4-methylpiperazine protons show multiplets at δ 2.3–2.8 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 409.18) to verify molecular formula.

- IR : Confirm hydroxyl (3200–3500 cm) and carbonyl (1660–1700 cm) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed structural models?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a solvent mixture (e.g., DCM:hexane) to obtain single crystals .

- Data Collection : Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL .

- Challenges : Address disorder in the 4-methylpiperazine group by applying restraints or modeling alternative conformations .

Q. What experimental designs are critical for assessing metabolic stability in vitro?

- Methodological Answer :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration systems.

LC-MS/MS Analysis : Quantify parent compound depletion over time (t) .

CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified groups (e.g., replace 3-methoxyphenyl with halogenated aryl rings) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .

- Data Analysis : Compare IC values and correlate with electronic (Hammett σ) or steric (Taft E) parameters .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Control Standardization : Ensure consistent cell lines (e.g., passage number, culture conditions) and compound purity (>95% by HPLC) .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. Replicate experiments across independent labs .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Key Intermediates

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Aminomethylation | Mannich Reaction | Ethanol, reflux, 12 h | 65–78 | |

| 3-Aryl Substitution | Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 52 |

Table 2 : Biological Activity Data

| Assay Type | Target | Result (IC) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.3 µM | |

| Kinase Inhibition | EGFR | 0.45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.